molecular formula C8H17NO B1590519 2-(4-Methylpiperidin-1-yl)ethanol CAS No. 39123-23-4

2-(4-Methylpiperidin-1-yl)ethanol

Cat. No. B1590519
CAS RN: 39123-23-4
M. Wt: 143.23 g/mol
InChI Key: DZWJRQPMTHONRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methylpiperidin-1-yl)ethanol” is a compound that belongs to the class of organic compounds known as piperidines . It has a molecular weight of 143.23 and a molecular formula of C8H17NO .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylpiperidin-1-yl)ethanol” contains a total of 27 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

“2-(4-Methylpiperidin-1-yl)ethanol” is predicted to be a solid at room temperature with a melting point of 34.33° C. It has a predicted boiling point of 220.2° C at 760 mmHg and a density of 0.9 g/cm3. The refractive index is predicted to be n20D 1.47 .

Scientific Research Applications

Chemical Modification and Receptor Differentiation

Research on structural modification of similar compounds has revealed that altering certain groups can significantly impact their sympathomimetic activity, suggesting applications in receptor differentiation and drug design. A study showed that modifications to 1-(3,4-dihydroxyphenyl)-2-amino-ethanol could delineate β-receptor populations into distinct groups, highlighting the importance of structural variation in biomedical research (Lands, Ludueña, & Buzzo, 1967).

Protecting Groups in Organic Synthesis

2-(Pyridin-2-yl)ethanol has been utilized as a protecting group for carboxylic acids, demonstrating its utility in polymer chemistry. This application is crucial for the selective removal of protecting groups after polymerization, showing the versatility of ethanol derivatives in synthetic strategies (Elladiou & Patrickios, 2012).

Spectral and Quantum Mechanical Analysis

The spectral and quantum mechanical properties of certain carbanions in hydroxyl solvents, like water and ethanol, have been studied to understand their structural features and intermolecular interactions. This research provides insights into the electronic absorption transitions of these compounds, which can be essential for their applications in various fields of chemistry (Dorohoi et al., 2021).

Energy and Environmental Applications

Studies have also explored the use of ethanol and ethanol-containing fuels in internal combustion engines and their impact on emissions, revealing potential applications in sustainable energy and environmental protection. Such research examines how ethanol addition to gasoline affects regulated and unregulated emissions, contributing to the development of cleaner combustion technologies (Poulopoulos, Samaras, & Philippopoulos, 2001).

Safety And Hazards

While specific safety and hazard information for “2-(4-Methylpiperidin-1-yl)ethanol” is not available, it’s important to note that ethanol, a related compound, is known to be harmful by ingestion, inhalation, or by skin absorption . Ethanol is also highly flammable, carrying a substantial risk of causing fires and explosions .

Future Directions

Piperidines, including “2-(4-Methylpiperidin-1-yl)ethanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future direction in this field could involve the development of new synthesis methods and the discovery of new biological applications for piperidine derivatives .

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJRQPMTHONRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505146
Record name 2-(4-Methylpiperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperidin-1-yl)ethanol

CAS RN

39123-23-4
Record name 4-Methyl-1-piperidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39123-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylpiperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylpiperidine (10 g, 0.10 mol), 2-bromoethanol (12.5 g, 0.10 mol), and triethylamine (15 g, 0.15 mol) in CHCl3 (100 mL) was stirred at room temperature for two days. The mixture was concentrated, and the residue was purified on a silica gel column (eluting with NH3—H2O/MeOH/DCM=1/6/300) to give 2-(4-methylpiperidin-1-yl)ethanol (3 g) as a colorless oil. 1H NMR (CDCl3): δ 3.57 (m, 2H), 3.24 (br s, 1H), 2.84 (m, 2H), 2.47 (m, 2H), 2.00 (dt, 2H), 1.58 (m, 2H), 1.35 (m, 1H), 1.21 (dt, 2H), 0.89 (d, 3H); LCMS: 144 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperidin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperidin-1-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(4-Methylpiperidin-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpiperidin-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Methylpiperidin-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpiperidin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.